Cas no 826-02-8 (rac-(1R,3R)-cyclopentane-1,3-dicarboxylic acid, trans)

Technical Introduction: rac-(1R,3R)-cyclopentane-1,3-dicarboxylic acid (trans) is a stereochemically defined cyclopentane derivative featuring two carboxyl groups in a trans configuration at the 1 and 3 positions. This compound serves as a valuable chiral building block in organic synthesis and pharmaceutical research due to its rigid cyclopentane backbone and functional versatility. The trans arrangement enhances its utility in constructing conformationally constrained molecules, such as peptidomimetics or catalysts. Its rac-(1R,3R) form allows for further resolution into enantiopure intermediates. The dicarboxylic acid functionality enables diverse derivatization, including esterification, amidation, or metal coordination, making it suitable for applications in asymmetric synthesis, material science, and medicinal chemistry.
rac-(1R,3R)-cyclopentane-1,3-dicarboxylic acid, trans structure
826-02-8 structure
Product Name:rac-(1R,3R)-cyclopentane-1,3-dicarboxylic acid, trans
CAS No:826-02-8
MF:C7H10O4
MW:158.151902675629
MDL:MFCD23135484
CID:1036272
PubChem ID:1527661
Update Time:2025-10-16

rac-(1R,3R)-cyclopentane-1,3-dicarboxylic acid, trans Chemical and Physical Properties

Names and Identifiers

    • (1R,3R)-Cyclopentane-1,3-dicarboxylic acid
    • (1R,3R)-1,3-Cyclopentanedicarboxylic acid
    • trans-Cyclopentane-1,3-dicarboxylic acid
    • rac-(1R,3R)-cyclopentane-1,3-dicarboxylic acid, trans
    • 36010-90-9
    • DTXSID501248646
    • AKOS016000767
    • 1,3-Cyclopentanedicarboxylic acid,(1r-trans)-(9ci)
    • rac-(1R,3R)-cyclopentane-1,3-dicarboxylic acid
    • SCHEMBL147243
    • rel-(1R,3R)-Cyclopentane-1,3-dicarboxylic acid
    • EN300-315184
    • CS-0455829
    • 826-02-8
    • 1,3-Cyclopentanedicarboxylic acid, (1R-trans)-
    • AM9726
    • (1R,3R)-Cyclopentane-1,3-dicarboxylicacid
    • DB-335847
    • MDL: MFCD23135484
    • Inchi: 1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
    • InChI Key: LNGJOYPCXLOTKL-RFZPGFLSSA-N
    • SMILES: OC([C@@H]1CC[C@@H](C(=O)O)C1)=O

Computed Properties

  • Exact Mass: 158.05790880g/mol
  • Monoisotopic Mass: 158.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 74.6Ų

rac-(1R,3R)-cyclopentane-1,3-dicarboxylic acid, trans Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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